2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)acetamide
Description
This compound features a cyclopenta[b]indole scaffold fused to a tetrahydrothiophene sulfone group via an acetamide linker. The 1,1-dioxidotetrahydrothiophene moiety introduces a sulfone group, known for improving solubility and hydrogen-bonding capacity. The acetamide bridge facilitates structural flexibility and intermolecular interactions, critical for binding to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-[(1,1-dioxothiolan-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-18(19-10-13-8-9-24(22,23)12-13)11-20-16-6-2-1-4-14(16)15-5-3-7-17(15)20/h1-2,4,6,13H,3,5,7-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZFFLZLKVFYQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NCC4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with cyclopentanone under acidic conditions.
Introduction of the Sulfone Group: The sulfone moiety can be introduced via oxidation of a thioether precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reaction: The final step involves coupling the indole derivative with the sulfone-containing intermediate using amide bond formation techniques, such as employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification: Employing advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrocyclopenta[b]indol-4(1H)-yl)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized, particularly at the indole and sulfone moieties.
Reduction: Reduction reactions can target the sulfone group, potentially converting it back to a thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
Oxidation Products: Further oxidized derivatives of the indole and sulfone groups.
Reduction Products: Thioether derivatives.
Substitution Products: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural motifs to 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)acetamide exhibit a range of biological activities:
-
Anticancer Activity :
- Certain derivatives of cyclopenta[b]indoles have shown promise as anticancer agents. For instance, studies have demonstrated that indole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways related to cell survival and proliferation .
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Studies
Several studies highlight the applications of similar compounds:
- Study on Anticancer Activity :
- Evaluation of Antimicrobial Efficacy :
- Neuroprotective Studies :
Mechanism of Action
The mechanism of action of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)acetamide would depend on its specific application. Generally, indole derivatives interact with biological targets through:
Binding to Receptors: The indole moiety can bind to various receptors, modulating their activity.
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Pathway Modulation: It can affect cellular pathways by interacting with key proteins and signaling molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related molecules:
Table 1: Structural Comparison
Key Observations
Core Rigidity vs. In contrast, the pyrazolone core in ’s compound allows conformational variability due to its non-fused structure .
Substituent Effects :
- The sulfone group in the target compound improves aqueous solubility and hydrogen-bond acceptor capacity, unlike the hydrophobic fluorobiphenyl group in ’s compound, which may favor membrane penetration .
- Halogen substituents (e.g., Cl in ) enhance electrostatic interactions but reduce solubility compared to sulfones .
Amide Conformation :
- The acetamide linker in the target compound adopts a planar conformation similar to ’s dichlorophenylacetamide, facilitating hydrogen-bond networks. However, steric hindrance from the cyclopenta[b]indole core may restrict rotational freedom compared to simpler analogs .
Biological Activity
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)acetamide is a complex organic compound belonging to the class of indole derivatives. Its unique structure integrates a dihydrocyclopenta[b]indole core with a substituted acetamide group, suggesting potential biological activities relevant to medicinal chemistry. This article reviews the synthesis, biological activity, mechanisms of action, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. A common approach includes:
- Copper-Catalyzed [4+1]-Annulation : This method employs 2-alkenylindoles and diazoacetates to form the dihydrocyclopenta[b]indole framework.
- Acylation Processes : These are used to introduce the acetamide functional group.
Each step must be optimized for temperature, time, and reagent concentrations to achieve high yields and purity. The molecular structure can be represented as follows:
| Component | Structure |
|---|---|
| Indole Derivative | Indole Structure |
| Acetamide Group | Acetamide Structure |
Biological Activity
Preliminary studies have indicated that this compound exhibits significant biological activity in various contexts:
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation. For instance, it was tested against several cancer cell lines with varying degrees of effectiveness.
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.9 ± 0.6 |
| NCI-H460 (Lung Cancer) | 146 ± 0.0 |
| Other Cell Lines | Variable |
- Mechanism of Action : The exact mechanism is still under investigation; however, it is believed that the compound interacts with specific molecular targets such as enzymes and receptors, modulating pathways related to cell proliferation and apoptosis.
Case Studies
Recent research has highlighted various aspects of the biological activity of this compound:
- Inhibition Studies : A study identified that compounds similar to this one exhibited inhibition against SARS-CoV-2 Mpro with varying IC50 values, suggesting potential antiviral properties .
- Antioxidant Activity : Related compounds have demonstrated antioxidant activities, indicating that this compound may also possess similar properties which could be beneficial in treating oxidative stress-related diseases .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the molecular structure can significantly enhance biological activity, providing insights for future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
